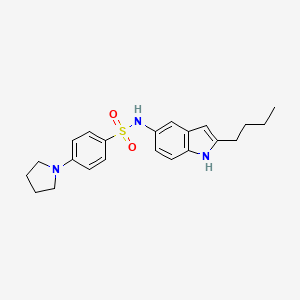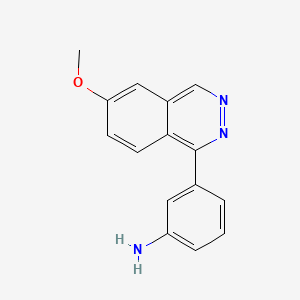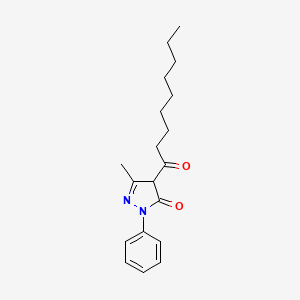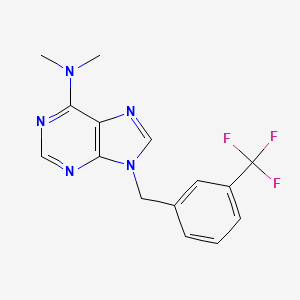![molecular formula C8H9N3O3 B12921434 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 106780-45-4](/img/structure/B12921434.png)
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. This reaction proceeds under neutral or acidic conditions to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . Further cyclocondensation reactions can be employed to obtain the desired furo[3,2-d]pyrimidine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and antitumor agent.
Material Science: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties and high triplet energy.
Biological Research: It serves as a scaffold for designing molecules with enhanced biological activities, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in its role as an antitumor agent, the compound may inhibit key enzymes involved in cell proliferation pathways. Additionally, its analgesic effects are attributed to its ability to modulate pain receptors and neurotransmitter release .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine: Another class of furo-pyrimidine derivatives with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antitumor and analgesic properties.
Benzofuro[3,2-d]pyrimidine: Exhibits both analgesic and antitumor activities.
Uniqueness: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities and material properties .
Properties
CAS No. |
106780-45-4 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
6-(ethylamino)-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O3/c1-2-9-5-3-4-6(14-5)7(12)11-8(13)10-4/h3,9H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
GQXLLLGJCCEOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(O1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)





![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)


![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)

![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
